[4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
[4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a benzimidazole ring, a piperidine ring, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the benzimidazole and tetrazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic outcomes.
Properties
Molecular Formula |
C20H18ClN7O |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-chloro-2-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C20H18ClN7O/c21-14-5-6-15(18(11-14)28-12-22-25-26-28)20(29)27-9-7-13(8-10-27)19-23-16-3-1-2-4-17(16)24-19/h1-6,11-13H,7-10H2,(H,23,24) |
InChI Key |
IRERDTPBIKFXJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=C(C=C4)Cl)N5C=NN=N5 |
Origin of Product |
United States |
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